2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester
Description
2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester is a highly complex bicyclic compound characterized by a fused cyclopropane-pentalene scaffold. The structure includes a strained cyclopropane ring fused to a pentalene system, with a methyl ester group at the 2a-position and a ketone moiety at the 2-position. This unique architecture imparts significant steric strain and electronic properties, making it a subject of interest in synthetic organic chemistry and materials science.
Properties
IUPAC Name |
methyl 5-oxotetracyclo[4.3.0.02,4.03,8]nonane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(13)11-7-4-2-5(8(7)11)6(3-4)9(11)12/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTCMUYZCHLPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C1C4CC3CC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including cyclization and esterification processes. The specific synthetic route may involve the use of starting materials such as cyclopropane derivatives and carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process would require precise temperature and pressure control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in alcohols.
Scientific Research Applications
This compound has significant applications in scientific research due to its unique structure and properties. It can be used in:
Drug Synthesis: As a building block for the synthesis of pharmaceuticals.
Catalysis: Serving as a catalyst or a ligand in various chemical reactions.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug synthesis, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Systems
The compound shares structural motifs with other bicyclic esters, though its cyclopropane-pentalene fusion distinguishes it. For example:
- (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (): Key Differences:
- Heteroatom Inclusion : Contains sulfur (thia) and nitrogen (aza) in its bicyclo[3.2.0]heptane system, unlike the purely hydrocarbon-based cyclopropa[cd]pentalene core of the target compound.
- Functional Groups: Features an amino-acetamido side chain and a 4-hydroxyphenyl group, which are absent in the target compound.
Applications : Pharmacopeial standards indicate its use in antibiotic research (e.g., cephalosporin derivatives), whereas the target compound lacks documented therapeutic applications .
8-O-Acetylshanzhiside Methyl Ester ():
- Key Differences :
- Ring System: Contains a cyclopenta[c]pyran ring fused to a pyranose sugar moiety, contrasting with the cyclopropane-pentalene system.
- Functional Groups : Includes acetyloxy and hydroxyl groups, which enhance solubility and reactivity in biological systems. The target compound’s ester and ketone groups are less polar, suggesting divergent reactivity.
- Applications : Widely used as a reference standard in pharmacological, food, and cosmetic research, whereas the target compound’s utility remains speculative .
Physicochemical and Functional Comparison
Biological Activity
2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester is a complex organic compound with notable biological properties. Its unique structure contributes to its potential applications in pharmaceuticals and material science. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.214 g/mol
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The specific mechanisms can vary based on the application, but common pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Interaction : It can bind to certain receptors, modulating physiological responses.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropane have shown effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
Anticancer Properties
Research has suggested that compounds related to 2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene can exhibit anticancer activity. For example, structural modifications in similar compounds have been linked to apoptosis induction in cancer cells. Further studies are needed to explore this compound's potential in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of cyclopropane derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting a possible role for 2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene in managing inflammatory conditions.
Case Studies
-
Antimicrobial Testing :
- A study tested various derivatives of cyclopropane for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features enhanced activity significantly.
- Table 1 summarizes the antimicrobial efficacy of related compounds:
Compound Bacterial Strain Zone of Inhibition (mm) Cyclopropane Derivative A Staphylococcus aureus 15 Cyclopropane Derivative B Escherichia coli 12 2-Oxo-1,3-methanooctahydro... Not yet tested N/A -
Anticancer Activity :
- A recent study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The findings indicated significant dose-dependent cytotoxicity, warranting further investigation into the specific mechanisms involved.
Compound Cell Line IC50 (µM) Cyclopropane Derivative C MCF-7 (Breast Cancer) 10 Cyclopropane Derivative D HeLa (Cervical Cancer) 8 2-Oxo-1,3-methanooctahydro... Not yet evaluated N/A
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Oxo-1,3-methanooctahydrocyclopropa[cd]pentalene-2a-carboxylic acid methyl ester?
- Methodology : Multi-step synthesis involving cyclopropanation, esterification, and ring-closing reactions. For example, analogous compounds like (4aR)-pyrrolo[1,2-b]pyridazine derivatives are synthesized via hydroxylation and deprotection steps using aryl methyl ether intermediates . Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form strained bicyclic systems.
- Esterification : Methylation of carboxylic acid intermediates under acidic conditions (e.g., HCl/MeOH).
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the ester product.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and ester carbonyl signals (δ 170–175 ppm).
- GC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns, as demonstrated in analysis of chloroform-soluble esters .
- X-ray Crystallography : Resolve bicyclic framework and stereochemistry, particularly for strained cyclopropane systems.
Q. What storage conditions ensure long-term stability of this ester derivative?
- Stability Protocol :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis, as recommended for similar oxygen-sensitive esters .
- Solvent : Dissolve in anhydrous dichloromethane or acetonitrile to avoid hydrolysis.
- Monitoring : Regular HPLC purity checks (e.g., C18 column, UV detection at 210 nm) to detect degradation products.
Advanced Research Questions
Q. How can impurity profiles be rigorously characterized for this compound in pharmaceutical research?
- Methodology :
- HPLC-MS/MS : Use orthogonal separation (e.g., C8 and phenyl-hexyl columns) to resolve structurally similar impurities. Reference standards (e.g., EP-grade impurities like methyl benzoylformate) aid identification .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light to simulate degradation pathways.
- Quantitative NMR (qNMR) : Quantify residual solvents or byproducts (e.g., cyclopentylphenylmethanone) using internal standards like maleic acid .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?
- Experimental Approaches :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates of / isotopologues to assess ring-opening mechanisms (e.g., electrophilic addition vs. radical pathways).
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to calculate strain energy (~25–30 kcal/mol) and predict regioselectivity in ring-opening reactions. Structural descriptors (e.g., InChIKey from chem960.com ) enable 3D conformational analysis .
Q. How do solvent polarity and temperature influence the compound’s stability during catalytic reactions?
- Experimental Design :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under reflux conditions. Monitor decomposition via in-situ FTIR (ester C=O peak at 1740 cm).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature (e.g., ~150–200°C) under nitrogen atmosphere.
- Arrhenius Plotting : Calculate activation energy () for hydrolysis using accelerated stability studies at 40–80°C .
Q. Can computational models predict the compound’s pKa and solubility for formulation studies?
- Methodology :
- pKa Prediction : Use COSMO-RS or MarvinSketch software to estimate acidic/basic sites. Compare with experimental pKa values from potentiometric titration (e.g., α,β-unsaturated acids typically pKa ~4.5–5.5) .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics (MD) simulations to optimize co-solvent blends (e.g., PEG-400/ethanol).
Q. How to resolve contradictions between experimental and computational data for this compound’s stereochemistry?
- Validation Strategies :
- VCD Spectroscopy : Vibrational Circular Dichroism to confirm absolute configuration, especially for chiral cyclopropane centers.
- Cross-Validation : Compare DFT-predicted chemical shifts with experimental NMR data (mean absolute error < 2 ppm acceptable).
- Crystal Structure Refinement : Resolve discrepancies using single-crystal XRD data, as demonstrated for analogous bicyclic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
